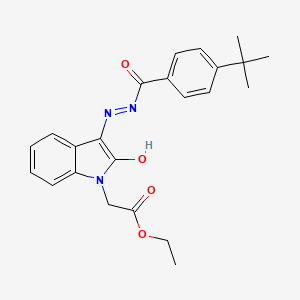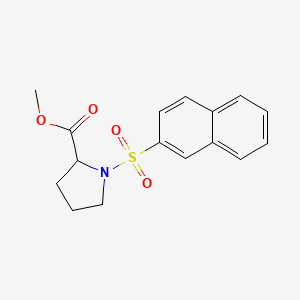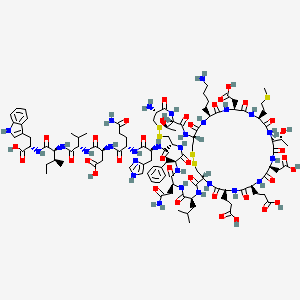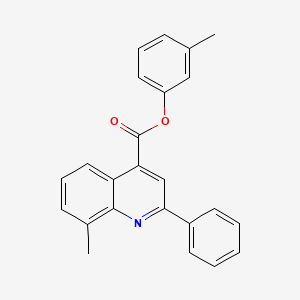
(Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle est un composé organique synthétique caractérisé par sa structure complexe, qui comprend un noyau d'indolinone, une liaison hydrazone et un groupe tert-butylbenzoyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (Z)-2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle implique généralement plusieurs étapes :
Formation du noyau d'indolinone : Le noyau d'indolinone peut être synthétisé par la synthèse indolique de Fischer, où la phénylhydrazine réagit avec une cétone en conditions acides.
Introduction de la liaison hydrazone : La liaison hydrazone est formée en faisant réagir le dérivé d'indolinone avec l'hydrazine de 4-(tert-butyl)benzoyle en conditions de reflux en présence d'un solvant approprié tel que l'éthanol.
Estérification : La dernière étape consiste à estérifier le produit intermédiaire avec du bromoacétate d'éthyle en présence d'une base telle que le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de systèmes automatisés pour le contrôle précis de la température, de la pression et de l'ajout de réactifs serait essentielle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du noyau d'indolinone, conduisant à la formation de dérivés quinoniques.
Réduction : La réduction de la liaison hydrazone peut donner le dérivé hydrazine correspondant.
Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile, où le groupe éthyle est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Dérivés quinoniques.
Réduction : Dérivés hydrazine.
Substitution : Divers esters substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Chimie
En chimie, le (Z)-2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes de réaction et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses caractéristiques structurales suggèrent qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, le composé est étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à former des liaisons hydrazone stables en fait un candidat pour le développement de promédicaments, qui peuvent être activés in vivo pour libérer des ingrédients pharmaceutiques actifs.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères et des revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action du (Z)-2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires par le biais de ses parties hydrazone et indolinone. Ces interactions peuvent moduler diverses voies biochimiques, conduisant potentiellement à des effets thérapeutiques. Les cibles moléculaires et les voies exactes font l'objet de recherches continues.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. Its ability to form stable hydrazone linkages makes it a candidate for the development of prodrugs, which can be activated in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with molecular targets through its hydrazone and indolinone moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-(2-(4-méthylbenzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle
- 2-(3-(2-(4-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle
- 2-(3-(2-(4-fluorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle
Unicité
(Z)-2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acétate d'éthyle est unique en raison de la présence du groupe tert-butyle, qui confère une encombrement stérique et influence la réactivité et la stabilité du composé. Cette caractéristique structurale peut affecter son interaction avec les cibles biologiques et ses propriétés pharmacocinétiques globales.
En comprenant la synthèse, les réactions, les applications et les mécanismes détaillés de ce composé, les chercheurs peuvent explorer davantage son potentiel dans divers domaines scientifiques.
Propriétés
Numéro CAS |
461710-19-0 |
|---|---|
Formule moléculaire |
C23H25N3O4 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
ethyl 2-[3-[(4-tert-butylbenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C23H25N3O4/c1-5-30-19(27)14-26-18-9-7-6-8-17(18)20(22(26)29)24-25-21(28)15-10-12-16(13-11-15)23(2,3)4/h6-13,29H,5,14H2,1-4H3 |
Clé InChI |
NXFLUWVPBTUKOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)



